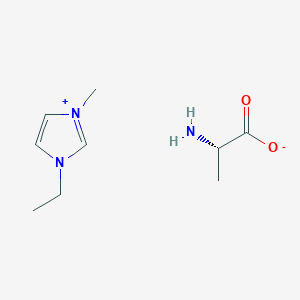

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Description

The exact mass of the compound 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVKYFXBDKITN-WNQIDUERSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717227 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766537-81-9 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate"

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amino acid ionic liquid (AAIL), 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, often denoted as [EMIM][(S)-Ala]. As a member of the burgeoning class of "green solvents," this compound merges the desirable physicochemical properties of ionic liquids—such as low vapor pressure and high thermal stability—with the biocompatibility and chirality inherent to natural amino acids.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed, field-proven protocols and the scientific rationale behind them. We will cover a robust two-step synthesis pathway, from precursor preparation to the final neutralization reaction, and detail a suite of analytical techniques essential for comprehensive structural confirmation, purity assessment, and thermal characterization.

Introduction: The Convergence of Ionic Liquids and Amino Acids

Ionic liquids (ILs) are organic salts with melting points typically below 100 °C, recognized for their potential as environmentally benign alternatives to volatile organic compounds.[1][3][4] Their properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials, can be finely tuned by modifying the constituent cation and anion.[2]

A particularly promising subclass of ILs is Amino Acid Ionic Liquids (AAILs), which incorporate amino acids as either the cation or, more commonly, the anion.[5][6][7] This imparts several unique advantages:

-

Biocompatibility and Biodegradability: Derived from natural building blocks, AAILs are often more sustainable and less toxic than traditional ILs.[1]

-

Enhanced Functionality: The presence of amino and carboxylic acid groups provides sites for further functionalization and introduces a high capacity for hydrogen bonding, which is useful for dissolving biomaterials like cellulose.[2][6]

-

Inherent Chirality: When a chiral amino acid like L-Alanine ((S)-2-aminopropanoic acid) is used, the resulting IL is chiral.[6] This makes them highly valuable as chiral solvents for asymmetric synthesis, reagents for chiral recognition, and as specialized stationary phases in enantiomeric separations.[3][4][8][9][10]

This guide focuses specifically on 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIM][(S)-Ala]), a compound that combines the well-studied 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation with the alaninate anion. Its potential applications are diverse, ranging from CO₂ capture and catalysis to the separation of phenolic compounds.[11]

Synthesis Pathway for [EMIM][(S)-Ala]

The most reliable and common route to synthesizing AAILs like [EMIM][(S)-Ala] is a two-stage process involving the preparation of an imidazolium precursor followed by a neutralization or anion exchange reaction.[12] This methodology ensures high purity and yield by avoiding unwanted side products.

Rationale for the Synthetic Strategy

The chosen pathway proceeds via an intermediate, 1-ethyl-3-methylimidazolium hydroxide ([EMIM]OH), which is then neutralized with L-Alanine. The initial step involves synthesizing a halide salt, typically 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), due to the high reactivity of bromoethane. The subsequent conversion to the hydroxide form is critical; using an anion exchange resin is a clean and efficient method that avoids the introduction of metallic ion impurities that can occur with methods using silver oxide or potassium hydroxide.[13] The final neutralization is a straightforward acid-base reaction that yields the target ionic liquid and water, which can be readily removed under vacuum.

Visualizing the Synthesis Workflow

The diagram below outlines the complete synthesis process from commercially available starting materials to the final, purified ionic liquid.

Caption: Workflow for the synthesis of [EMIM][(S)-Ala].

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

-

Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (0.1 mol, 8.21 g).

-

Reaction: Place the flask in an ice bath. Slowly add bromoethane (0.11 mol, 12.0 g) dropwise over 30 minutes with vigorous stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C. Maintain stirring for 24 hours.[14] The reaction progress can be monitored by the formation of a viscous liquid or solid.

-

Work-up: Cool the reaction mixture to room temperature. Wash the resulting product three times with 30 mL portions of ethyl acetate to remove any unreacted starting materials. During each wash, stir vigorously for 15 minutes, then allow the layers to separate and decant the upper ethyl acetate layer.

-

Drying: Dry the resulting viscous liquid or solid product under high vacuum at 70 °C for at least 12 hours to remove residual solvent. The product should be a white solid or a pale yellow viscous liquid.[14]

Protocol 2: Synthesis of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIM][(S)-Ala])

-

Hydroxide Preparation: Prepare an aqueous solution of [EMIM]Br (0.1 mol in 100 mL deionized water). Pass this solution through a column packed with a strongly basic anion exchange resin (OH⁻ form). Collect the eluent and repeat the process 2-3 times to ensure complete exchange. The resulting solution is [EMIM]OH. Confirm the absence of bromide ions using a silver nitrate test.

-

Neutralization: Cool the [EMIM]OH solution in an ice bath. In a separate beaker, dissolve L-Alanine (0.1 mol, 8.91 g) in a minimal amount of deionized water.

-

Reaction: Slowly add the L-Alanine solution to the stirred [EMIM]OH solution. Monitor the pH of the mixture; the addition is complete when the pH is approximately neutral (pH 7-8).

-

Purification: Remove the water from the resulting solution using a rotary evaporator followed by drying under high vacuum at 80 °C for 24 hours to yield the final product, [EMIM][(S)-Ala], as a liquid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid. The relationship between the analytical techniques and the information they provide is illustrated below.

Caption: Key characterization techniques and the properties they elucidate.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O₂ | [15] |

| Molecular Weight | 199.25 g/mol | [15] |

| CAS Number | 766537-81-9 | [15] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥96% (HPLC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Samples are typically prepared in a deuterated solvent like D₂O or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum will show distinct signals for both the cation and the anion.

-

[EMIM]⁺ Cation: Expect a singlet for the acidic proton at the C2 position of the imidazolium ring (N-CH-N) typically downfield (>9 ppm), two doublets or triplets for the C4 and C5 ring protons, a quartet for the N-CH₂ protons of the ethyl group, a singlet for the N-CH₃ protons, and a triplet for the -CH₃ protons of the ethyl group.[16][17]

-

[(S)-Ala]⁻ Anion: Expect a quartet for the α-CH proton and a doublet for the β-CH₃ protons. The NH₂ protons may be broad or exchange with the solvent.

-

-

¹³C NMR: The carbon spectrum provides complementary structural information, confirming the carbon backbone of both ions.[16][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups and confirm the interaction between the cation and anion.[1][18]

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 | C-H stretching (imidazolium ring) |

| ~2980 | Aliphatic C-H stretching (ethyl/methyl groups) |

| ~1630 | Asymmetric COO⁻ stretching (carboxylate) |

| ~1570 | Imidazolium ring stretching |

| ~1400 | Symmetric COO⁻ stretching (carboxylate) |

| ~1170 | Imidazolium ring in-plane bending |

The positions of the imidazolium ring vibrations can shift depending on the cation-anion interaction, providing insight into the ionic liquid's structure.[19][20]

Thermal Analysis (TGA and DSC)

The thermal stability of an ionic liquid is a critical parameter for its application in various processes.[21][22]

-

Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature. It is used to determine the onset decomposition temperature (T_onset), which marks the upper limit of the IL's thermal stability.[23] For [EMIM]⁺ based AAILs, decomposition temperatures are typically above 200 °C.[21]

-

Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions. For many AAILs, which are often amorphous, the most important feature is the glass transition temperature (T_g).[6][7][21]

Chiral Integrity

To confirm that the chirality of the L-Alanine precursor was maintained throughout the synthesis, polarimetry should be performed. The synthesized [EMIM][(S)-Ala] should exhibit a specific optical rotation, confirming its enantiomeric purity. This is crucial for applications in asymmetric synthesis and chiral separations.[6]

Applications and Future Outlook

The unique combination of properties in 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate makes it a promising candidate for several advanced applications:

-

Asymmetric Catalysis: The chiral environment provided by the IL can be used to induce stereoselectivity in organic reactions, such as aldol condensations or Michael additions.[2][3]

-

Chiral Separations: It can be used as a chiral selector or a mobile phase additive in chromatography (HPLC) and capillary electrophoresis (CE) for the resolution of racemic mixtures, which is of paramount importance in the pharmaceutical industry.[4][8][9]

-

CO₂ Capture: The amine functionality on the alaninate anion provides a site for reversible chemical absorption of acidic gases like CO₂, making it a potential solvent for carbon capture technologies.[11]

The continued exploration of AAILs like [EMIM][(S)-Ala] represents a significant step towards developing sustainable and highly functional chemical technologies. Their "designer" nature allows for further tuning of properties by modifying either the cation or the amino acid anion, opening up a vast chemical space for future research and industrial application.

References

-

Kaliszan, R., et al. (2014). Studies on thermal stability of amino acid ionic liquids. ResearchGate. Available at: [Link]

-

Verdía, P., et al. (2014). Thermophysical Properties of Amino Acid-Based Ionic Liquids. ACS Publications. Available at: [Link]

-

Fukumoto, K., & Ohno, H. (2007). Amino acid ionic liquids. PubMed. Available at: [Link]

-

Shaloski, M. A., et al. (2010). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. PMC. Available at: [Link]

-

Muhammad, N., et al. (2012). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. Available at: [Link]

-

Ossowicz, P., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Available at: [Link]

-

Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

-

Dong, L., et al. (2022). Chiral ionic liquids synthesis and their applications in racemic drug separation and analysis. ResearchGate. Available at: [Link]

-

Lazzaro, F., et al. (2006). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. Penn State University. Available at: [Link]

-

Katsyuba, S. A., et al. (2007). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. EPFL Infoscience. Available at: [Link]

-

Fukumoto, K., & Ohno, H. (2007). Amino Acid Ionic Liquids. ACS Publications. Available at: [Link]

-

Jeon, Y., et al. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega. Available at: [Link]

-

Sun, N., et al. (2011). ¹H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use and after recovery. ResearchGate. Available at: [Link]

-

Ludwig, R., & Goodyear, A. (2014). Measured low-frequency vibrational FTIR spectra of the imidazolium-based ionic liquid. ResearchGate. Available at: [Link]

-

Ossowicz, P., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. PMC. Available at: [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. Available at: [Link]

-

Singh, S., et al. (2023). Studies on the Interaction of Imidazolium Ionic Liquids with Human Serum Albumin. Journal of Ravishankar University. Available at: [Link]

-

Saha, A., et al. (2016). Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. Lifescience Global. Available at: [Link]

-

Katsyuba, S. A., et al. (2007). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. The Journal of Physical Chemistry B. Available at: [Link]

-

Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]

-

Mwongela, S. M., et al. (2003). Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography. ACS Publications. Available at: [Link]

-

Gierczyk, B., & Ewert, K. (2022). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. PMC. Available at: [Link]

- Inam, R., & Singh, P. (2024). Chiral Ionic Liquids: Applications in Chemistry and Technology. Google Books.

-

Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Available at: [Link]

-

Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55270442, 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. Available at: [Link].

-

Zheng, L., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Acta Physico-Chimica Sinica. Available at: [Link]

-

Zheng, L., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?. Available at: [Link]

-

Nordness, O., et al. (2017). Characterization of Aqueous 1-Ethyl-3-Methyl-Imidazolium Ionic Liquids for Calculation of Ion Dissociation. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and.... Available at: [Link]

-

Zainal, N. F. A., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. MDPI. Available at: [Link]

-

Wang, Y., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. ResearchGate. Available at: [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. The Relationship between the Structure and Properties of Amino Acid Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abstract : Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis - Lifescience Global [lifescienceglobal.com]

- 4. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral Ionic Liquids: Applications in Chemistry and Technology - Google 圖書 [books.google.com.hk]

- 11. Buy 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate | 766537-81-9 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 18. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jru-b.com [jru-b.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Characterization of Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][Ala])

Abstract

Amino acid ionic liquids (AAILs) represent a frontier in green chemistry, merging the tunable properties of ionic liquids with the biocompatibility and functionality of amino acids. 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][Ala]), composed of a common imidazolium cation and the alaninate anion, is a promising candidate for applications ranging from biomass processing to drug delivery systems. However, its deployment in thermally demanding processes necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive framework for the systematic investigation of [EMIm][Ala]'s thermal behavior. We outline a multi-step analytical strategy, from initial physicochemical characterization to the elucidation of decomposition mechanisms. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not only the experimental protocols but also the scientific rationale behind each step, ensuring a robust and reliable assessment of thermal properties.

Introduction

The Emergence of Amino Acid Ionic Liquids (AAILs)

Ionic liquids (ILs) are organic salts with low melting points, often below 100°C, that have been lauded as "green solvents" due to their negligible vapor pressure.[1][2] This property significantly reduces air pollution and health risks associated with volatile organic compounds. The ability to pair a vast array of cations and anions allows for the fine-tuning of their physicochemical properties for specific tasks.[2] A particularly promising subclass of ILs is those derived from naturally occurring amino acids, termed AAILs. These compounds are often biocompatible, biodegradable, and can be sourced from renewable feedstocks, enhancing their sustainability profile.[1] The inherent chirality and functional groups (amine and carboxylic acid) of the amino acid component offer unique opportunities for creating task-specific ILs for applications in catalysis, peptide synthesis, and the dissolution of biomaterials like cellulose.[2][3]

Profile of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIm][Ala])

The subject of this guide, [EMIm][Ala], is an archetypal AAIL. It combines the well-studied 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation with the L-alaninate anion ([Ala]⁻). The [EMIm]⁺ cation is known for imparting low viscosity and a wide electrochemical window in various ILs. The alaninate anion, derived from one of the simplest chiral amino acids, provides potential sites for hydrogen bonding and nucleophilic interactions.[4] A full understanding of the operational temperature limits of [EMIm][Ala] is paramount for its safe and effective application. This guide, therefore, establishes a definitive methodology for characterizing its thermal stability, predicting its long-term resilience, and elucidating its decomposition mechanisms.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₂ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| CAS Number | 766537-81-9 | [5] |

| Cation | 1-Ethyl-3-methylimidazolium | [5] |

| Anion | (S)-2-aminopropionate (L-alaninate) |[5] |

Foundational Principles of [EMIm][Ala] Thermal Stability

The thermal stability of an ionic liquid is not an intrinsic property of the cation or anion alone but rather a result of their complex interaction. The strength and nature of the cation-anion bond are primary determinants.[6]

Cation Influence: The [EMIm]⁺ Moiety

The imidazolium ring itself is thermally robust. Decomposition of imidazolium-based ILs is typically initiated at the alkyl substituents. For ILs with halide anions, a common decomposition pathway is the S(N)2 nucleophilic attack by the anion on the ethyl or methyl group of the [EMIm]⁺ cation.[7][8] This results in the formation of volatile alkyl halides and 1-methylimidazole or 1-ethylimidazole. The stability is heavily influenced by the anion's nucleophilicity.

Anion Influence: The Alaninate Moiety

The (S)-2-aminopropionate (alaninate) anion introduces several unique factors. The carboxylate group (-COO⁻) and the amine group (-NH₂) can participate in hydrogen bonding, potentially increasing the energy required to initiate degradation.[4] However, the carboxylate is also a potent nucleophile, which could facilitate the S(N)2 dealkylation of the cation, similar to halide anions. Furthermore, the amino acid anion itself may have its own decomposition pathway, such as decarboxylation, which could compete with the dealkylation mechanism. The overall thermal stability of AAILs has been shown to increase with the molar mass and structural complexity (e.g., presence of aromatic rings) of the amino acid anion.[1][3]

Experimental Design for Comprehensive Thermal Analysis

A multi-faceted approach is required to build a complete picture of thermal stability. A logical workflow ensures that data from one technique informs the experimental design of the next. This self-validating system moves from broad characterization to specific mechanistic investigation.

Caption: Logical workflow for the comprehensive thermal analysis of [EMIm][Ala].

Initial Assessment: Phase Behavior via Differential Scanning Calorimetry (DSC)

Causality: Before assessing decomposition, it is crucial to understand the material's physical state at different temperatures. DSC identifies glass transitions (Tg), crystallization events (Tc), and melting points (Tm).[9] This information is vital because a phase change can cause a mass loss in a TGA experiment that might be misinterpreted as decomposition. It also establishes the liquid range of the IL, a key parameter for its application.

Short-Term Stability via Dynamic Thermogravimetric Analysis (TGA)

Causality: Dynamic TGA, where the sample is heated at a constant rate, provides a rapid assessment of the onset temperature of decomposition (T_onset). This is the most commonly reported metric for IL thermal stability. However, T_onset is highly dependent on the heating rate; higher rates can artificially inflate the perceived stability temperature. Therefore, running experiments at multiple heating rates (e.g., 5, 10, 20 °C/min) is essential for a comprehensive picture and allows for kinetic analysis.

Long-Term Stability via Isothermal TGA

Causality: For practical applications, an IL will be held at an elevated temperature for extended periods, not continuously ramped. Dynamic TGA often overestimates the true operational stability.[10][11] Isothermal TGA experiments, conducted at temperatures below the dynamic T_onset, measure mass loss over time. This data is critical for determining the Maximum Operating Temperature (MOT), often defined as the temperature at which the material has a 1% mass loss over a specified period (e.g., 10 or 100 hours).[10]

Elucidation of Decomposition Mechanism via Evolved Gas Analysis (EGA)

Causality: TGA only tells us when mass is lost, not what is lost. To understand the decomposition chemistry, the TGA must be coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[7][10] By identifying the gaseous byproducts evolved during decomposition, we can confirm or refute hypothesized reaction pathways, providing a complete and trustworthy picture of the thermal breakdown process.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with specified conditions that ensure reproducibility and accuracy.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Hermetically seal 5-10 mg of [EMIm][Ala] in an aluminum DSC pan. The sample should be dried under high vacuum prior to analysis to remove water, which can obscure transitions.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Cool the sample to -90°C at a rate of 10°C/min.

-

Hold isothermally for 5 minutes to ensure thermal equilibrium.

-

Heat from -90°C to 200°C (or a temperature below the expected decomposition) at 10°C/min.

-

Cool back to 25°C at 10°C/min.

-

-

Data Analysis: Analyze the second heating scan to identify thermal events (Tg, Tc, Tm), as this scan reflects the intrinsic properties of the material after erasing its prior thermal history.[12]

Protocol: Dynamic Thermogravimetric Analysis (TGA)

-

Instrument Setup: Use a calibrated thermogravimetric analyzer. Place 5-10 mg of vacuum-dried [EMIm][Ala] into a ceramic or platinum crucible.

-

Atmosphere: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate.

-

Perform separate runs at heating rates of 5, 10, and 20°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. Also, note the peak decomposition temperature (T_peak) from the first derivative (DTG) curve.

Table 2: Data Collection Framework for Dynamic TGA Experiments

| Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | Mass Loss (%) | Residue at 600°C (%) |

|---|---|---|---|---|

| 5 | ||||

| 10 |

| 20 | | | | |

Protocol: Isothermal Thermogravimetric Analysis (TGA)

-

Temperature Selection: Based on the dynamic TGA results, select three to four temperatures approximately 50-100°C below the lowest observed T_onset.

-

Thermal Program:

-

Rapidly heat the sample (e.g., at 50°C/min) to the target isothermal temperature.

-

Hold at this temperature for an extended period (e.g., 10-24 hours), recording mass loss versus time.

-

-

Data Analysis: Plot the percentage of mass loss as a function of time for each temperature. This data can be used to model decomposition kinetics and extrapolate to predict the Maximum Operating Temperature (MOT).[10]

Protocol: Evolved Gas Analysis via TGA-MS

-

Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.

-

Thermal Program: Run a dynamic TGA experiment as described in Protocol 4.2, typically at a 10 or 20°C/min heating rate.

-

MS Parameters: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) continuously throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific m/z fragments with the decomposition steps observed in the TGA curve. For example, look for fragments corresponding to CO₂ (m/z 44), ethyl fragments (m/z 29), 1-methylimidazole (m/z 82), and potential alanine fragments.

Data Interpretation and Proposed Decomposition Pathways

The ultimate goal is to synthesize the data from all experiments into a coherent model of thermal decomposition.

Table 3: Contextual Thermal Stability of Related Imidazolium ILs (Literature Data)

| Ionic Liquid | Anion | T_onset (°C) | Heating Rate (°C/min) | Source |

|---|---|---|---|---|

| [EMIm]Cl | Cl⁻ | ~233 | 1 | [13] |

| [EMIm]Br | Br⁻ | ~246 | 1 | [13] |

| [EMIm]I | I⁻ | ~249 | 1 | [13] |

| [C₂mim]Br | Br⁻ | ~333 | 10 | [10] |

| [EMIM][Tf₂N] | (CF₃SO₂)₂N⁻ | >400 | 10 | [14] |

| [VBTMA][Ala] | Alaninate | 161 | N/A |[1] |

Note: Direct comparison is challenging due to varying experimental conditions, especially heating rates.

Proposed Decomposition Pathways for [EMIm][Ala]

Based on the known chemistry of the constituent ions, two primary competing decomposition pathways can be hypothesized. Evolved gas analysis is essential to determine which, if any, predominates.

Caption: Hypothesized thermal decomposition pathways for [EMIm][Ala].

Summary and Future Directions

This guide has outlined a rigorous, multi-step methodology for the comprehensive characterization of the thermal stability and decomposition of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. By systematically employing DSC, dynamic TGA, isothermal TGA, and TGA-MS, researchers can obtain a reliable and application-relevant understanding of the material's thermal limits. The emphasis on understanding the causality behind experimental choices and using coupled techniques for mechanistic insight ensures the generation of high-quality, trustworthy data.

Future work should focus on the influence of common impurities, particularly water and halide content, on thermal stability. Additionally, long-term aging studies at temperatures well below the MOT, followed by spectroscopic analysis (e.g., NMR, FTIR), would provide valuable data on more subtle degradation mechanisms that may occur over the operational lifetime of the material.

References

-

Maton, C., De Vos, N., & Stevens, C. V. (2013). Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism. ACS Sustainable Chemistry & Engineering. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Baran, V., et al. (2013). Thermal stability of imidazolium-based ionic liquids. Journal of Thermal Analysis and Calorimetry, 115(2), 1811-1819. [Link]

-

Ghazali, R., et al. (2015). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert, 10(1), 1-8. [Link]

-

Wu, J., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 105(3), 963-968. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]

-

Martinelli, A., et al. (2013). Results from the thermal analysis by DSC of all protic ionic liquids. ResearchGate. [Link]

-

Verma, R., & Kumar, A. (2018). Thermogravimetric analysis curves of carbohydrate/amino acid-based ILs. ResearchGate. [Link]

-

Gupta, S., et al. (2022). DSC thermogram of the methanesulfonate-anion-based protic ionic liquids. ResearchGate. [Link]

-

Smiglak, M., et al. (2012). Studies on thermal stability of amino acid ionic liquids. ResearchGate. [Link]

-

Wu, J., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. ResearchGate. [Link]

-

Dai, S., et al. (2008). Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. Taylor & Francis Online. [Link]

-

Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. [Link]

-

Chambreau, S. D., Vaghjiani, G. L., & Livi, K. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry B, 116(24), 7241-7248. [Link]

-

Chambreau, S. D., Vaghjiani, G. L., & Livi, K. (2012). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55270442, 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. [Link]

-

Wheeler, J. L., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626-2631. [Link]

-

Chen, W., et al. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. MDPI. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate | C9H17N3O2 | CID 55270442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process [mdpi.com]

Spectroscopic Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or developing applications for amino acid-based ionic liquids. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound.

The unique combination of a well-studied imidazolium cation and a chiral amino acid anion makes this ionic liquid a promising candidate for a variety of applications, including as a solvent for biomass processing, a medium for enzymatic reactions, and a component in chiral separations. A thorough understanding of its spectroscopic properties is paramount for its effective application and quality control.

Molecular Structure and Spectroscopic Overview

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is comprised of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the (S)-2-aminopropionate, or L-alaninate, anion. The interplay of these two ions dictates the overall physicochemical properties of the material.

Caption: Molecular structure of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ionic liquids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is expected to be a superposition of the spectra of the cation and the anion. The chemical shifts may be slightly influenced by the solvent and the ionic interactions between the cation and anion.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| [EMIM]⁺ H2 | ~8.5 - 9.5 | Singlet | 1H | Most downfield proton, acidic proton on the imidazolium ring between the two nitrogen atoms. |

| [EMIM]⁺ H4, H5 | ~7.3 - 7.6 | Two Doublets | 2H | Protons on the imidazolium ring adjacent to one nitrogen atom. May appear as a multiplet. |

| [EMIM]⁺ -CH₂- | ~4.1 - 4.3 | Quartet | 2H | Methylene protons of the ethyl group, coupled to the methyl protons. |

| [EMIM]⁺ N-CH₃ | ~3.8 - 4.0 | Singlet | 3H | Methyl protons attached to the nitrogen of the imidazolium ring. |

| (S)-2-aminopropionate -CH- | ~3.3 - 3.6 | Quartet | 1H | Methine proton of the alaninate anion, coupled to the methyl protons. |

| [EMIM]⁺ -CH₃ | ~1.4 - 1.6 | Triplet | 3H | Methyl protons of the ethyl group, coupled to the methylene protons. |

| (S)-2-aminopropionate -CH₃ | ~1.2 - 1.4 | Doublet | 3H | Methyl protons of the alaninate anion, coupled to the methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will similarly show resonances for all unique carbon atoms in both the cation and the anion.

| Assignment | Chemical Shift (δ, ppm) | Notes |

| (S)-2-aminopropionate -COO⁻ | ~175 - 185 | Carboxylate carbon of the alaninate anion. |

| [EMIM]⁺ C2 | ~135 - 138 | Carbon atom between the two nitrogen atoms in the imidazolium ring. |

| [EMIM]⁺ C4, C5 | ~121 - 124 | Carbon atoms adjacent to one nitrogen in the imidazolium ring. |

| (S)-2-aminopropionate -CH- | ~50 - 55 | Alpha-carbon of the alaninate anion. |

| [EMIM]⁺ -CH₂- | ~44 - 46 | Methylene carbon of the ethyl group. |

| [EMIM]⁺ N-CH₃ | ~35 - 37 | Methyl carbon attached to the nitrogen of the imidazolium ring. |

| (S)-2-aminopropionate -CH₃ | ~18 - 22 | Methyl carbon of the alaninate anion. |

| [EMIM]⁺ -CH₃ | ~14 - 16 | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of ionic liquids is crucial for accurate structural determination and purity assessment.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate.

Materials and Equipment:

-

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the ionic liquid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or gently agitate the vial until the sample is completely dissolved.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width to encompass all expected carbon signals.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching, bending, and other vibrational motions of the chemical bonds.

Predicted IR Spectral Data

The IR spectrum of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate will exhibit characteristic bands for both the imidazolium cation and the aminopropionate anion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3200 | C-H stretching | Imidazolium ring |

| 2800 - 3000 | C-H stretching | Ethyl and methyl groups |

| ~3300 - 3500 | N-H stretching | Primary amine of alaninate |

| ~1560 - 1620 | Asymmetric COO⁻ stretching | Carboxylate of alaninate |

| ~1560 - 1580 | C=C and C=N stretching | Imidazolium ring |

| ~1400 - 1450 | Symmetric COO⁻ stretching | Carboxylate of alaninate |

| ~1170 | C-N stretching | Imidazolium ring |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of liquid and solid samples.

Objective: To obtain the FT-IR spectrum of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate.

Materials and Equipment:

-

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the ionic liquid directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic liquids, Electrospray Ionization (ESI) is the most common ionization method, as it gently transfers the pre-existing ions from the liquid phase to the gas phase.

Predicted Mass Spectrometry Data

In positive-ion mode ESI-MS, the spectrum will be dominated by the 1-Ethyl-3-methylimidazolium cation. In negative-ion mode, the (S)-2-aminopropionate anion will be observed.

| Ion Mode | Ion | Formula | Calculated m/z | Notes |

| Positive | [EMIM]⁺ | [C₆H₁₁N₂]⁺ | 111.09 | The intact cation. |

| Positive | [(EMIM)₂(Ala)]⁺ | [C₂₁H₃₈N₇O₄]⁺ | 311.28 | A common cluster ion observed in ESI-MS of ionic liquids. |

| Negative | [Ala]⁻ | [C₃H₆NO₂]⁻ | 88.04 | The intact alaninate anion. |

Tandem MS (MS/MS) can be used to further probe the structure of the individual ions through collision-induced dissociation (CID). For the [EMIM]⁺ cation, fragmentation may involve the loss of ethylene or the entire ethyl group.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the mass of the cation and anion of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate using ESI-MS.

Materials and Equipment:

-

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source

-

Syringe pump and syringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the ionic liquid (e.g., 10-100 µg/mL) in the chosen solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analysis of ionic liquids.

-

-

Infusion and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the peaks corresponding to the cation, anion, and any cluster ions.

-

Compare the experimental m/z values with the calculated values.

-

General Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of an ionic liquid.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. By combining NMR, IR, and MS techniques, researchers can confidently verify the structure and purity of this material, ensuring the reliability and reproducibility of their experimental results. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar ionic liquids.

References

-

Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [Link]

-

Desai, S. D., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8264. [Link]

-

World Journal of Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education, 10(3), 96-100. [Link]

-

Applied Spectroscopy. (2015). The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. Applied Spectroscopy, 69(10), 1159-1168. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methylimidazolium. National Center for Biotechnology Information. [Link]

-

Kuş, N., & Ilican, S. (2019). THEORETICAL AND EXPERIMENTAL INFRARED SPECTRUM ANALYSIS OF 1-ETHYL-3-METHYLIMIDAZOLIUM CATION. Karaelmas Fen ve Mühendislik Dergisi, 9(2), 246-253. [Link]

-

Human Metabolome Database. (n.d.). L-Alanine. [Link]

-

Kiefer, J., Fries, J., & Leipertz, A. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied spectroscopy, 61(12), 1306-1311. [Link]

-

Simulating the vibrational spectra of ionic liquid systems: 1-Ethyl-3-methylimidazolium acetate and its mixtures. The Journal of Chemical Physics, 141(2), 024503. [Link]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the amino acid ionic liquid (AAIL), 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, also known as [EMIM][(S)-Ala]. As interest in green and sustainable chemistry grows, AAILs are emerging as promising, environmentally benign solvents and catalysts for a variety of applications, including organic synthesis and CO2 capture.[1][2] A fundamental understanding of their solubility in conventional organic solvents is paramount for their effective implementation in diverse chemical processes. This guide synthesizes theoretical principles, discusses expected solubility trends across a range of organic solvent classes, and provides detailed experimental protocols for the precise determination of solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are exploring the integration of AAILs into their workflows.

Introduction to 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is a chiral ionic liquid composed of a 1-ethyl-3-methylimidazolium ([EMIM]+) cation and an (S)-2-aminopropionate (alaninate) anion.[3] The [EMIM]+ cation is a common component of many well-studied ionic liquids, while the alaninate anion is derived from the naturally occurring amino acid, L-alanine.[3][4] This combination results in a solvent with unique properties, including chirality, potential biocompatibility, and biodegradability.[2] The properties of such amino acid ionic liquids are influenced by the side groups of the constituent amino acids, which can introduce functionalities like hydrogen bonding, charged groups, or aromatic rings, affecting properties such as glass transition temperature and viscosity.[4]

The structure of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is as follows:

-

Cation: 1-Ethyl-3-methylimidazolium ([EMIM]+)

-

Anion: (S)-2-aminopropionate ([(S)-Ala]-)

The molecular interactions within this ionic liquid, and between the ionic liquid and a solvent, are complex and dictate its solubility behavior. These interactions include electrostatic forces, hydrogen bonding, and van der Waals forces.

Theoretical Framework for Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like." This can be more formally understood through thermodynamic considerations, primarily the Gibbs free energy of mixing. A negative Gibbs free energy of mixing indicates a spontaneous dissolution process. The key factors influencing this are the interactions between the ionic liquid's ions and the solvent molecules.

Key Influencing Factors

Several factors dictate the solubility of ionic compounds in various solvents:

-

Solvent Polarity: Polar solvents are generally better at solvating ions. The polarity of the solvent influences its ability to stabilize the dissociated ions of the ionic liquid.

-

Hydrogen Bonding Capability: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in its interaction with both the cation and the anion of the ionic liquid. The alaninate anion, with its carboxylate and amine groups, is a potent hydrogen bond acceptor and donor.

-

Lattice Energy of the Ionic Liquid: Although ionic liquids have low melting points, they still possess a certain lattice-like structure in the liquid state held together by electrostatic forces. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must overcome this cohesive energy.[5][6]

-

Temperature: For most solid solutes, solubility increases with temperature. For liquid-liquid systems, the effect of temperature can be more complex, with some systems exhibiting an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST).[7]

Predictive Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluid mixtures, including the solubility of ionic liquids.[8][9] This model uses quantum chemical calculations to determine the screening charge distribution on the surface of a molecule, which is then used to predict its chemical potential in a given solvent.[8] COSMO-RS can be a valuable tool for the preliminary screening of suitable solvents for a particular ionic liquid, reducing the need for extensive experimental work.[10][11]

Expected Solubility of [EMIM][(S)-Ala] in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Water, Methanol, Ethanol | High | The ability of these solvents to form strong hydrogen bonds with both the cation and, particularly, the alaninate anion will lead to high miscibility. Studies on similar amino acid ionic liquids have shown high solubility in water.[12] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can effectively solvate the ions. Their ability to act as hydrogen bond acceptors will facilitate interaction with the imidazolium cation. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | The lower polarity and limited hydrogen bonding capability of ethers will likely result in poor solvation of the ionic liquid. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents and are not expected to effectively solvate the charged ions of the ionic liquid. However, some interaction between the imidazolium ring and the aromatic ring of the solvent is possible.[13] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Immiscible | The nonpolar nature of these solvents makes them very poor solvents for ionic liquids. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Low to Moderate | While having some polarity, their ability to solvate the ionic liquid is expected to be limited compared to more polar aprotic solvents. |

Experimental Determination of Solubility

Accurate determination of the solubility of an ionic liquid in an organic solvent requires a systematic and precise experimental approach. The following protocol outlines a common method for determining the solubility of a liquid ionic liquid in a volatile organic solvent.

Materials and Equipment

-

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with airtight seals

-

Syringes and filters

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate to a known mass of the organic solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time may need to be determined empirically.[14]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved ionic liquid from the saturated solvent phase.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known mass of the clear supernatant (the saturated solvent phase) using a syringe. To avoid contamination from the undissolved phase, it is crucial not to disturb the sediment.

-

Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical technique to determine the concentration of the ionic liquid.

-

UV-Vis Spectroscopy: If the imidazolium cation has a distinct UV absorbance, this can be a straightforward method. A calibration curve of absorbance versus concentration must be prepared.

-

High-Performance Liquid Chromatography (HPLC): This method can provide accurate quantification, especially if a suitable column and mobile phase are used to separate the ionic liquid from any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signals of the ionic liquid against a known concentration of an internal standard.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of the ionic liquid in the extracted sample.

-

The solubility can then be expressed in various units, such as g/100g of solvent, mole fraction, or molality.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of an ionic liquid in an organic solvent.

Intermolecular Interactions: A Visual Representation

The solubility of [EMIM][(S)-Ala] is dictated by the interplay of various intermolecular forces between the ionic liquid and the solvent molecules. The following diagram illustrates the key potential interactions.

Caption: Key intermolecular interactions between [EMIM][(S)-Ala] and a solvent.

Conclusion and Future Outlook

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate represents a fascinating class of chiral amino acid ionic liquids with significant potential in various chemical applications. While a comprehensive experimental dataset on its solubility in a wide array of organic solvents is yet to be established, this guide provides a robust framework for understanding and predicting its solubility behavior. The principles outlined, coupled with the detailed experimental protocol, will empower researchers to effectively explore the applications of this promising green solvent. Future work should focus on generating systematic experimental solubility data for [EMIM][(S)-Ala] and other AAILs to build a comprehensive database that can be used to validate and refine predictive models like COSMO-RS. Such data will be invaluable for the rational design of chemical processes that leverage the unique properties of these sustainable solvents.

References

- Ferreira, A. M., et al. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Molecules, 12(1), 138-161.

- Crook, M. W., et al. (2006). Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols. Journal of Physical Chemistry B, 110(39), 19541-19549.

- Zhang, Y., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Acta Physico-Chimica Sinica, 31(11), 2051-2058.

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylimidazolium. PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. ResearchGate. Retrieved from [Link]

-

Suresh, R. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Study on Thermodynamic Properties of Ionic Liquid 1-Ethyl-3-methylimidazolium Alanine. Ingenta Connect. Retrieved from [Link]

- Fukumoto, K., et al. (2007). Amino acid ionic liquids.

- Kaliszan, R., et al. (2011). The Solubility Parameters of Ionic Liquids. Molecules, 16(5), 4146-4163.

- Kaur, R., et al. (2023). Unraveling the Molecular Interactions of Imidazolium-Based Surface-Active Ionic Liquid [C15mim][Br] with Biologically Active Amino Acids Glycine, l-Alanine, l-Valine. Journal of Solution Chemistry, 52(7), 838-858.

-

Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. Retrieved from [Link]

-

Chaban, V. V. (2014). Aqueous Solutions of Amino Acid Based Ionic Liquids. Dispersion and Structure. arXiv. Retrieved from [Link]

- Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1), 1-6.

- Wang, J., et al. (2014).

- Ohno, H., & Fukumoto, K. (2007). Amino acid ionic liquids. Accounts of Chemical Research, 40(11), 1122-1129.

- Chaban, V. V., & Prezhdo, O. V. (2014). Locality in amino-acid based imidazolium ionic liquids. Physical Chemistry Chemical Physics, 16(29), 15446-15454.

-

Prikhod'ko, S. A., et al. (2021). Solubility of ILs in water and organic solvents. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Organic Chemistry Portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. PubChem Compound Database. Retrieved from [Link]

- Letcher, T. M. (Ed.). (2004).

-

Palmelund, H., et al. (2019). The experimental solubility and COSMO-RS predicted solubility in DES. ResearchGate. Retrieved from [Link]

- Ghandi, K. (2014). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Journal of Molecular Liquids, 198, 342-351.

-

Revelli, A.-L., et al. (2010). Solubilities of some organic solutes in 1-ethyl-3-methylimidazolium acetate. Chromatographic measurements and predictions from COSMO-RS. ResearchGate. Retrieved from [Link]

-

Babicka, P., et al. (2020). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... ResearchGate. Retrieved from [Link]

-

Gaba, R., et al. (2017). Elucidation of molecular interactions between amino acid and imidazolium based ionic liquid in an aqueous system: Volumetric and acoustic studies. ResearchGate. Retrieved from [Link]

- Bessonova, E. A., et al. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. Molecules, 28(4), 1645.

-

Saba, H., et al. (2015). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. ResearchGate. Retrieved from [Link]

-

Ribeiro, T. F., et al. (2017). Scheme 1 Structures of the imidazolium-based ionic liquid cations used... ResearchGate. Retrieved from [Link]

-

Tao, R., et al. (2016). Thermophysical Properties of Imidazolium-Based Ionic Liquids: The Effect of Aliphatic versus Aromatic Functionality. ResearchGate. Retrieved from [Link]

- Chen, Y., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry, 12, 1369524.

- Orchillés, A. V., et al. (2007). Properties of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate mixtures.

-

Kaur, R., et al. (2023). Unraveling the Molecular Interactions of Imidazolium-Based Surface-Active Ionic Liquid [C_15mim][Br] with Biologically Active Amino Acids Glycine, l-Alanine, l-Valine. Semantic Scholar. Retrieved from [Link]

-

Tao, R., et al. (2016). Rheology of Imidazolium-Based Ionic Liquids with Aromatic Functionality. Semantic Scholar. Retrieved from [Link]

-

Domínguez, I., et al. (2010). Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate and Its Binary Mixtures With Ethanol and Water at Several Temperatures. ResearchGate. Retrieved from [Link]

Sources

- 1. Buy 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate | 766537-81-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate | C9H17N3O2 | CID 55270442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. arxiv.org [arxiv.org]

- 13. On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate: Viscosity and Density across a Temperature Gradient

Foreword: The Promise of Amino Acid Ionic Liquids in Pharmaceutical Development

Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, positioning them as key enablers in a multitude of scientific and industrial applications.[1][2] Among these, amino acid-based ionic liquids (AAILs) are of particular interest to the pharmaceutical and drug development sectors.[3][4] Their inherent biocompatibility, chirality, and the presence of functional groups that can engage in specific interactions make them highly attractive as solvents, formulation excipients, and even as active pharmaceutical ingredients (APIs) themselves.[1][3] The ionic liquid 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate, [EMIm][(S)-Ala], which combines the well-studied 1-ethyl-3-methylimidazolium cation with the naturally occurring amino acid L-alanine, embodies this potential.[5][6]

Understanding the fundamental physicochemical properties of [EMIm][(S)-Ala], such as its viscosity and density, and how these properties vary with temperature, is paramount for its practical application.[7] Viscosity governs fluid handling, mixing, and mass transfer processes, which are critical in drug formulation and synthesis.[8] Density is a key parameter for process design, quality control, and the development of predictive thermodynamic models.[9][10]

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the viscosity and density of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate over a range of temperatures. While specific experimental data for this exact ionic liquid is not yet widely available in the public domain, this guide presents established, field-proven methodologies and illustrative data to empower researchers to confidently undertake these critical measurements.

Synthesis and Purification of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

The synthesis of [EMIm][(S)-Ala] is typically achieved through a two-step process involving the synthesis of the precursor 1-ethyl-3-methylimidazolium halide followed by an anion exchange reaction.

Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIm][Cl])

The synthesis of the [EMIm] cation is a well-established procedure.[11][12]

Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and ethyl chloride.

-

The reaction is typically carried out in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred vigorously and heated to a moderate temperature (e.g., 50-70 °C) for a specified duration (typically 24-48 hours).

-

The progress of the reaction can be monitored by techniques such as ¹H-NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude [EMIm][Cl] is then washed multiple times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.

-

The purified [EMIm][Cl] is dried under vacuum at an elevated temperature (e.g., 70-80 °C) to yield a white solid.

Anion Exchange to Yield 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

The final step involves the exchange of the chloride anion with the (S)-2-aminopropionate anion from L-alanine.

Protocol:

-

Dissolve the purified [EMIm][Cl] in a suitable solvent, such as methanol or ethanol.

-

In a separate vessel, prepare a solution of the potassium or sodium salt of L-alanine by reacting L-alanine with an equimolar amount of a strong base (e.g., potassium hydroxide or sodium hydroxide) in the same solvent.

-

Slowly add the L-alanine salt solution to the [EMIm][Cl] solution with constant stirring.

-

A precipitate of the inorganic salt (KCl or NaCl) will form.

-

The reaction mixture is typically stirred at room temperature for several hours to ensure complete anion exchange.

-

The precipitated inorganic salt is removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The resulting ionic liquid is further purified by washing with a non-polar solvent to remove any remaining impurities.

-

Finally, the purified 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is dried under high vacuum at a moderate temperature to remove any residual solvent and water.

Characterization: The purity of the synthesized [EMIm][(S)-Ala] should be confirmed using techniques such as ¹H-NMR and ¹³C-NMR spectroscopy, and its water content should be determined by Karl Fischer titration, as even small amounts of water can significantly affect viscosity and density measurements.

Experimental Determination of Density

The density of ionic liquids is typically measured using a vibrating tube densitometer, which offers high accuracy and requires a small sample volume.

Experimental Workflow for Density Measurement

Caption: Workflow for viscosity measurement of [EMIm][(S)-Ala].

Step-by-Step Protocol for Viscosity Measurement

-

Instrument Calibration: Calibrate the rotational viscometer using certified viscosity standards at the temperatures of interest.

-

Sample Loading: Place a small, precise volume of the ionic liquid onto the lower plate of the viscometer.

-

Geometry and Gap Setting: Lower the upper geometry (cone or plate) to the correct measurement position, ensuring the gap is set accurately.

-

Temperature Equilibration: Allow the sample to reach the desired temperature. A temperature-controlled hood is recommended to ensure thermal stability.

-

Shear Rate Sweep: Perform a shear rate sweep to determine the Newtonian plateau of the fluid and to ensure that the measurements are being made in the region of Newtonian behavior.

-

Data Acquisition: At a constant shear rate within the Newtonian plateau, record the shear stress and calculate the dynamic viscosity.

-

Temperature Sweep: Repeat the measurements at various temperatures, ensuring thermal equilibrium at each setpoint.

-

Data Analysis: The temperature dependence of the viscosity of ionic liquids is often well-described by the Vogel-Fulcher-Tammann (VFT) equation: η = η₀ exp(B / (T - T₀)) where η is the dynamic viscosity, T is the absolute temperature, and η₀, B, and T₀ are fitting parameters. [13][14]

Illustrative Viscosity Data

The following table presents illustrative viscosity data for a hypothetical 1-ethyl-3-methylimidazolium-based amino acid ionic liquid. This data is for demonstrative purposes only.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 298.15 | 150.5 |

| 303.15 | 115.2 |

| 308.15 | 89.8 |

| 313.15 | 71.3 |

| 318.15 | 57.6 |

| 323.15 | 47.1 |

Discussion of Expected Results and Their Implications

Based on the behavior of similar imidazolium-based ionic liquids, it is expected that the density of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate will decrease linearly with increasing temperature. [7]This is due to the increased thermal expansion of the liquid at higher temperatures.